2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
Overview
Description
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of two methoxyphenyl groups attached to a diazaspirodecadiene core. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activities.
N-(2-Methoxyphenyl)-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Another spirocyclic compound with distinct chemical properties and applications.
Uniqueness
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene is unique due to its specific arrangement of methoxyphenyl groups and diazaspirodecadiene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3-bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-25-18-12-6-4-10-16(18)20-21(17-11-5-7-13-19(17)26-2)24-22(23-20)14-8-3-9-15-22/h4-7,10-13H,3,8-9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWUNZYOSGEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCCCC3)N=C2C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70847747 | |
Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909534-11-8 | |
Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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